
N-(2-hydroxyphenyl)piperidine-4-carboxamide
Descripción general
Descripción
The compound "N-(2-hydroxyphenyl)piperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The compound has a hydroxyphenyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position. This structure suggests potential pharmacological activity, as seen in similar compounds that have been evaluated for various biological activities, such as TRPM8 antagonism and as a Rho kinase inhibitor .
Synthesis Analysis
The synthesis of related piperidine carboxamide compounds involves multiple steps, including acylation, deprotection, and salt formation . For instance, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized through analogue-based rational design . Although the exact synthesis of "N-(2-hydroxyphenyl)piperidine-4-carboxamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a similar compound, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, was determined using single-crystal X-ray diffraction data . It crystallized in the monoclinic space group with specific unit cell dimensions and exhibited intermolecular and intramolecular hydrogen bonds, forming a 1-dimensional network . This suggests that "N-(2-hydroxyphenyl)piperidine-4-carboxamide" could also form hydrogen bonds, which might influence its biological activity and solubility.
Chemical Reactions Analysis
Piperidine carboxamide derivatives have been shown to participate in various chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperidine carboxamide moiety in catalysis . This indicates that "N-(2-hydroxyphenyl)piperidine-4-carboxamide" could also be involved in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamide derivatives can be influenced by the introduction of substituents, such as fluorine atoms, which modulate basicity, lipophilicity, and solubility . The presence of a hydroxyphenyl group in "N-(2-hydroxyphenyl)piperidine-4-carboxamide" could similarly affect these properties, potentially enhancing its pharmacological profile. The fluorinated derivatives of N-alkyl-piperidine-2-carboxamides showed variations in melting point temperatures and rates of oxidative degradation, which could be relevant for the stability and metabolism of "N-(2-hydroxyphenyl)piperidine-4-carboxamide" .
Aplicaciones Científicas De Investigación
Multitarget Ligand of Aminergic GPCRs
N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives, such as D2AAK4, have shown potential as multitarget ligands of aminergic G protein-coupled receptors (GPCRs). This compound has been identified through structure-based virtual screening and exhibits an atypical antipsychotic profile. Its interactions with aminergic GPCRs, particularly forming electrostatic interactions with conserved Asp 3.32 of the receptors, highlight its potential in the treatment of psychiatric disorders. In vivo, it has shown effects in decreasing amphetamine-induced hyperactivity, improving memory consolidation, and exhibiting anxiogenic properties (Kaczor et al., 2020).
Anti-Angiogenic and DNA Cleavage Activities
N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties are crucial for their potential as anticancer agents. The ability to block blood vessel formation and exhibit differential migration in DNA binding/cleavage assays suggests their application in cancer treatment (Kambappa et al., 2017).
Synthesis and Antiinflammatory Activity
Synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, related to N-(2-hydroxyphenyl)piperidine-4-carboxamide, and its combination with various compounds has shown potent antiinflammatory activity. This indicates potential therapeutic applications in inflammation-related disorders (Rajasekaran et al., 1999).
Role in Aminocarbonylation
N-(2-hydroxyphenyl)piperidine-4-carboxamide and its derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This application is significant in chemical synthesis and drug development, demonstrating the compound's versatility in organic chemistry (Takács et al., 2014).
Interaction with TRPM8 Receptors
A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, structurally related to N-(2-hydroxyphenyl)piperidine-4-carboxamide, have been identified as blockers of transient receptor potential melastatin 8 (TRPM8) channels. This highlights its potential in treating neuropathic pain and other conditions related to TRPM8 receptors (Chaudhari et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHELFEUYWSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262251 | |
| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)piperidine-4-carboxamide | |
CAS RN |
885524-82-3 | |
| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885524-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



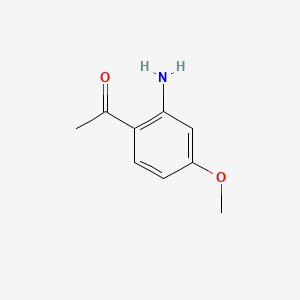
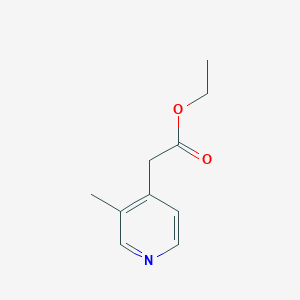



![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)
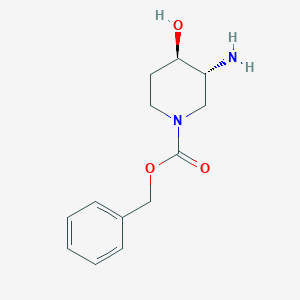




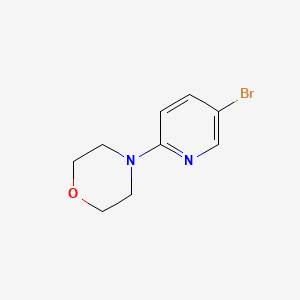
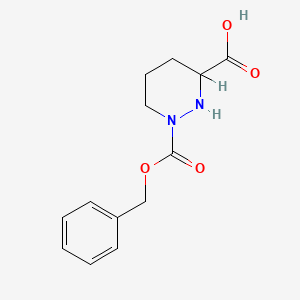
![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)